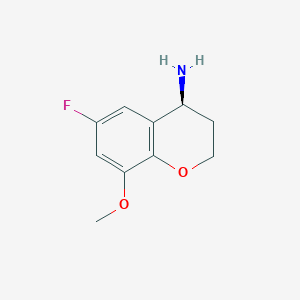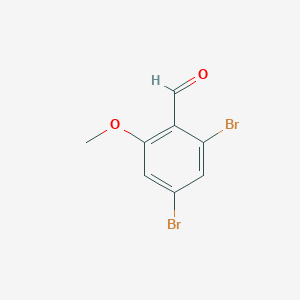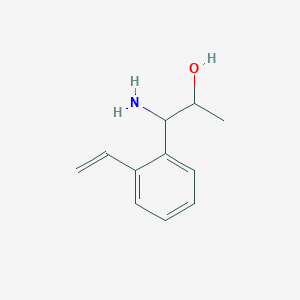![molecular formula C6H2ClN5 B15238038 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and triazine ring system with a chlorine atom at the 4-position and a cyano group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxypyrrolo[2,3-D][1,2,3]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The cyano group is introduced through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics and as a ligand in catalysis.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but lacks the cyano group at the 5-position.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Thiazolo[4,5-D]pyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different chemical properties.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H2ClN5 |
|---|---|
Peso molecular |
179.57 g/mol |
Nombre IUPAC |
4-chloro-7H-pyrrolo[2,3-d]triazine-5-carbonitrile |
InChI |
InChI=1S/C6H2ClN5/c7-5-4-3(1-8)2-9-6(4)11-12-10-5/h2H,(H,9,10,11) |
Clave InChI |
PDKOIBLESXQRKU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)N=NN=C2Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)



![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)



![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)


